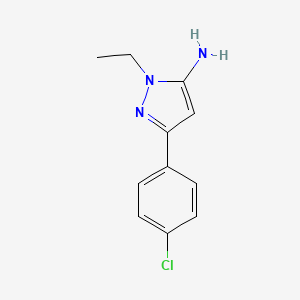![molecular formula C13H18N2O3 B15354981 1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol](/img/structure/B15354981.png)
1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol is a chemical compound characterized by a piperidine ring substituted with a hydroxyl group at the third position and a 2-(4-nitrophenyl)ethyl group at the first position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine and 4-nitrobenzyl chloride.
Step 1: The initial step involves the alkylation of piperidine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form 1-(4-nitrophenyl)ethylpiperidine.
Step 2: The resulting intermediate is then subjected to a hydroxylation reaction using an oxidizing agent like osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the third position, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The nitro group can be reduced to an amine using hydrogenation over a palladium catalyst or by using reducing agents such as tin(II) chloride.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-[2-(4-Nitrophenyl)ethyl]piperidin-3-one.
Reduction: 1-[2-(4-Aminophenyl)ethyl]piperidin-3-ol.
Substitution: 1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl ethers or esters.
科学研究应用
1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol has been explored for its potential in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential pharmacological properties, including its role as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of polymers.
作用机制
The mechanism by which 1-[2-(4-nitrophenyl)ethyl]piperidin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the piperidine ring can enhance binding affinity to specific molecular targets.
相似化合物的比较
1-[2-(4-Nitrophenyl)ethyl]piperidine: Lacks the hydroxyl group, making it less versatile in chemical reactions.
1-[2-(4-Aminophenyl)ethyl]piperidin-3-ol:
1-[2-(4-Nitrophenyl)ethyl]piperidin-3-one: The ketone analog, which has different chemical properties and reactivity.
Uniqueness: 1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol is unique due to the presence of both a hydroxyl group and a nitro group, allowing for a wide range of chemical modifications and applications. Its structure enables it to participate in diverse chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
1-[2-(4-nitrophenyl)ethyl]piperidin-3-ol |
InChI |
InChI=1S/C13H18N2O3/c16-13-2-1-8-14(10-13)9-7-11-3-5-12(6-4-11)15(17)18/h3-6,13,16H,1-2,7-10H2 |
InChI 键 |
OQPRWCQYEWZSPX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)
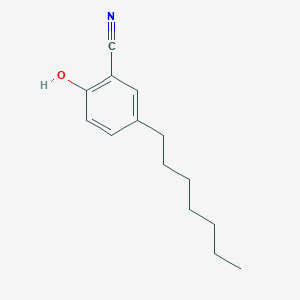
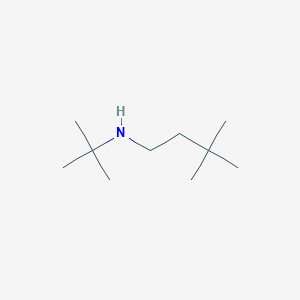
![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)
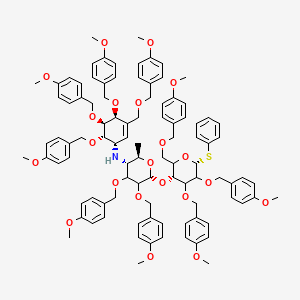
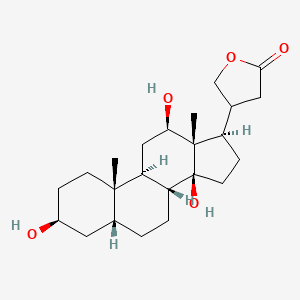
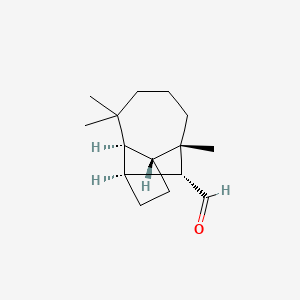
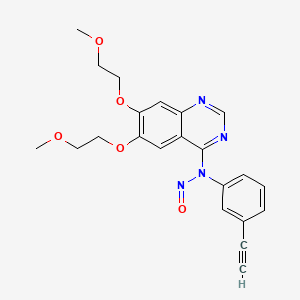
![N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15354967.png)

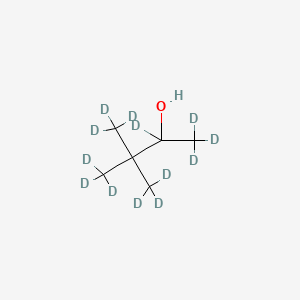
![Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15354970.png)
![8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15354973.png)
